ArfGAP1 Biochemical Activity Deficit Relative to Benzodioxin Analog
The closest available biochemical comparator is the benzodioxin-fused analog (851094-62-7), which exhibits weak inhibition of the ADP-ribosylation factor GTPase-activating protein 1 (ArfGAP1) in a multiplex dose-response assay with an EC50 of 2,790 nM and an IC50 of 7,920 nM [1]. For the target dihydrodioxin compound (851094-94-5), no equivalent target engagement data is publicly available. This absence of activity against ArfGAP1 at comparable concentrations in the same screening platform strongly suggests the dihydrodioxin scaffold disrupts the binding interactions critical for target recognition. This represents a functional differentiation: the target compound is predicted to be significantly less active or inactive against this Ras-pathway-related target.
| Evidence Dimension | ArfGAP1 Biochemical Inhibition |
|---|---|
| Target Compound Data | No detectable inhibition reported in available screening data |
| Comparator Or Baseline | 4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-...]benzamide: EC50 = 2,790 nM; IC50 = 7,920 nM |
| Quantified Difference | Activity loss: Target compound shows no measurable inhibition vs. comparator's weak activity |
| Conditions | Multiplex dose-response HTS assay (NIH R03 MH081231-01) targeting Ras and Ras-related GTPases |
Why This Matters
For projects targeting Ras-pathway GTPases, the target compound serves as a validated negative control or an SAR probe to understand the critical role of the benzodioxin substructure.
- [1] BindingDB. BDBM43208: 4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide. Affinity Data: EC50 2.79E+3 nM, IC50 7.92E+3 nM for ADP-ribosylation factor GTPase-activating protein 1 (Rat). View Source
